2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a triazoloquinoline core and a thioacetamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit processes such as replication and transcription .
Biochemical Pathways
The compound’s intercalation into DNA can affect various biochemical pathways. It can inhibit DNA replication and transcription, leading to a halt in cell division and protein synthesis . This can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . Its potency is comparable to that of doxorubicin, a commonly used chemotherapy drug . The compound’s DNA intercalation activity disrupts normal cellular processes, leading to cell death .
Biochemical Analysis
Biochemical Properties
The compound 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide has been found to interact with DNA, specifically through intercalation . This interaction with DNA is significant as it can influence the function of various enzymes and proteins .
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against HepG2, HCT-116, and MCF-7 cancer cell lines . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. The compound potently intercalates DNA, which can lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
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Formation of the Triazoloquinoline Core: : The synthesis begins with the preparation of the triazoloquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives to form the triazole ring, followed by cyclization to yield the quinoline structure.
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Thioether Formation: : The next step involves the introduction of the thioether group. This is typically done by reacting the triazoloquinoline intermediate with a thiol reagent, such as thiourea or a similar compound, under suitable conditions (e.g., in the presence of a base like sodium hydroxide).
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Acetamide Formation: : Finally, the acetamide moiety is introduced by reacting the thioether intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the quinoline ring or the triazole moiety, potentially leading to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide or thioether positions. Reagents like alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development and biological studies.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a potential candidate for the treatment of diseases like cancer and infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or anticancer agents. Its synthesis and modification can lead to the creation of products with enhanced performance and functionality.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline
- 5-methyl-1-((2-oxo-2-(1-pyrrolidinyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinoline
- 4-chloro-1-(2-chloro-3-quinolinyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Uniqueness
Compared to similar compounds, 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide stands out due to its specific structural features, such as the p-tolylacetamide moiety and the thioether linkage. These features contribute to its unique biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-7-9-15(10-8-13)21-19(25)12-26-20-23-22-18-11-14(2)16-5-3-4-6-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVDUCNJPNZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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